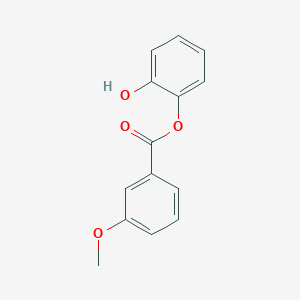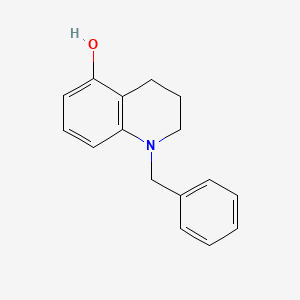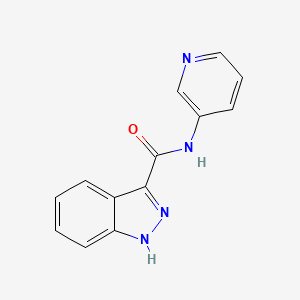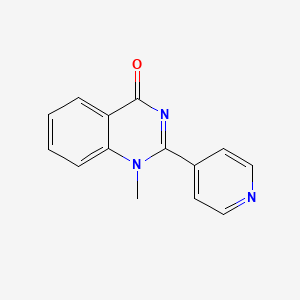![molecular formula C12H22N2O3 B11871901 tert-Butyl (5R)-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B11871901.png)
tert-Butyl (5R)-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl-(5R)-5-(Hydroxymethyl)-4,7-diazaspiro[2.5]octan-7-carboxylat ist eine spirocyclische Verbindung mit potenziellen Anwendungen in der pharmazeutischen Chemie und organischen Synthese. Die einzigartige Struktur dieser Verbindung, die eine Spiroverbindung und mehrere funktionelle Gruppen aufweist, macht sie zu einem interessanten Forschungsobjekt und Entwicklungsziel.
Herstellungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von tert-Butyl-(5R)-5-(Hydroxymethyl)-4,7-diazaspiro[2.5]octan-7-carboxylat umfasst typischerweise die folgenden Schritte:
Bildung des spirocyclischen Kerns: Dies kann durch eine Cyclisierungsreaktion unter Einbeziehung eines geeigneten Vorläufers erreicht werden. Beispielsweise kann eine Reaktion zwischen einem Diamin und einem Diester den spirocyclischen Kern bilden.
Einführung der tert-Butylgruppe: Dieser Schritt beinhaltet die Schutz der Carboxylgruppe unter Verwendung von tert-Butylchlorformiat unter basischen Bedingungen.
Industrielle Produktionsmethoden
Die industrielle Produktion von tert-Butyl-(5R)-5-(Hydroxymethyl)-4,7-diazaspiro[2.5]octan-7-carboxylat kann die Optimierung der oben genannten Syntheserouten umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von Durchflussreaktoren, fortschrittlichen Reinigungstechniken und Prozessoptimierung umfassen, um Abfall zu minimieren und die Produktionskosten zu senken.
Chemische Reaktionsanalyse
Reaktionstypen
tert-Butyl-(5R)-5-(Hydroxymethyl)-4,7-diazaspiro[2.5]octan-7-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxymethylgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einer Carboxylgruppe oxidiert werden.
Reduktion: Die Carboxylgruppe kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu einem Alkohol reduziert werden.
Substitution: Die Hydroxymethylgruppe kann unter Verwendung geeigneter Reagenzien durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Verschiedene Nucleophile unter basischen oder sauren Bedingungen.
Hauptprodukte
Oxidation: Bildung der entsprechenden Carbonsäure.
Reduktion: Bildung des entsprechenden Alkohols.
Substitution: Bildung verschiedener substituierter Derivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
tert-Butyl-(5R)-5-(Hydroxymethyl)-4,7-diazaspiro[2.5]octan-7-carboxylat hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Medizinische Chemie: Es kann als Baustein für die Synthese potenzieller Medikamentenkandidaten verwendet werden, insbesondere für solche, die auf neurologische Erkrankungen abzielen.
Organische Synthese: Seine einzigartige Struktur macht es zu einem wertvollen Zwischenprodukt bei der Synthese komplexer organischer Moleküle.
Materialwissenschaft: Es kann bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet werden, wie z. B. Polymere und Harze.
Wirkmechanismus
Der Wirkmechanismus von tert-Butyl-(5R)-5-(Hydroxymethyl)-4,7-diazaspiro[2.5]octan-7-carboxylat hängt von seiner spezifischen Anwendung ab. In der pharmazeutischen Chemie kann es mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die spirocyclische Struktur kann Steifigkeit und spezifische räumliche Orientierung bieten, was die Bindungsaffinität und Spezifität verbessern kann.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5R)-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate typically involves the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor. For example, a reaction between a diamine and a diester can form the spirocyclic core.
Introduction of the tert-butyl group: This step involves the protection of the carboxyl group using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (5R)-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (5R)-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of tert-Butyl (5R)-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can provide rigidity and specific spatial orientation, which can enhance binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
tert-Butyl-(5R)-5-(Hydroxymethyl)-4,7-diazaspiro[2.5]octan-7-carboxylat: kann mit anderen spirocyclischen Verbindungen verglichen werden, wie zum Beispiel:
Einzigartigkeit
Die Einzigartigkeit von tert-Butyl-(5R)-5-(Hydroxymethyl)-4,7-diazaspiro[2.5]octan-7-carboxylat liegt in seiner spezifischen Kombination von funktionellen Gruppen und der spirocyclischen Struktur. Diese Kombination kann einzigartige chemische Reaktivität und biologische Aktivität bieten, was es zu einer wertvollen Verbindung für Forschung und Entwicklung macht.
Eigenschaften
Molekularformel |
C12H22N2O3 |
|---|---|
Molekulargewicht |
242.31 g/mol |
IUPAC-Name |
tert-butyl (5R)-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(16)14-6-9(7-15)13-12(8-14)4-5-12/h9,13,15H,4-8H2,1-3H3/t9-/m1/s1 |
InChI-Schlüssel |
BBKMMTDYOWSBKU-SECBINFHSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@@H](NC2(C1)CC2)CO |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(NC2(C1)CC2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-one](/img/structure/B11871820.png)
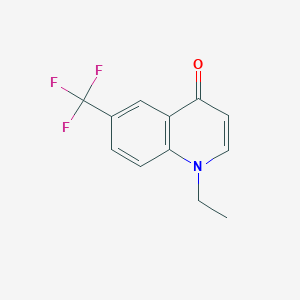
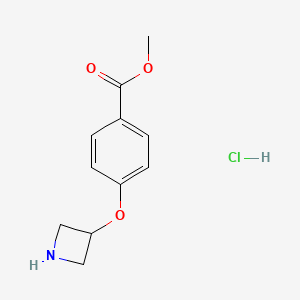
![Hydroxymethyl 5H-indeno[1,2-b]pyridine-5-carboxylate](/img/structure/B11871835.png)

![(1R,3R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B11871851.png)
